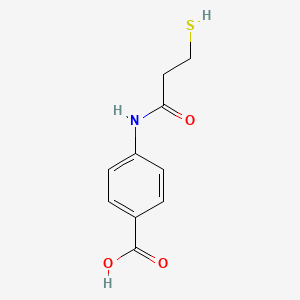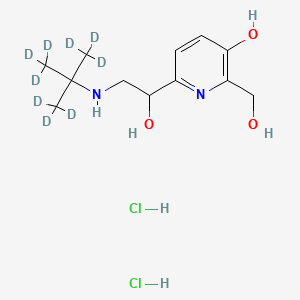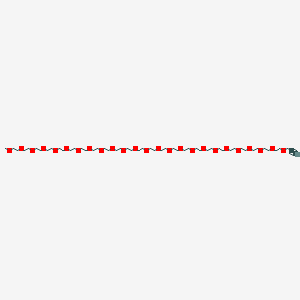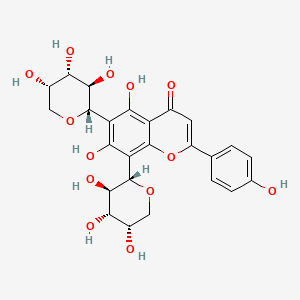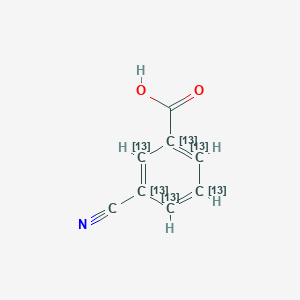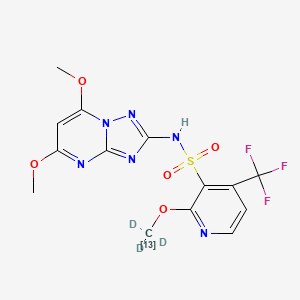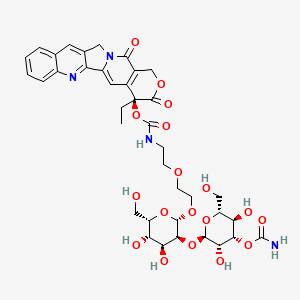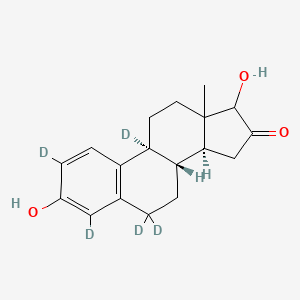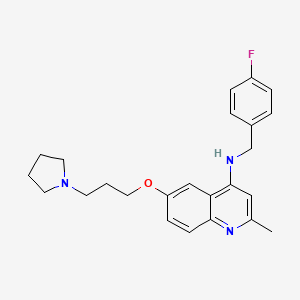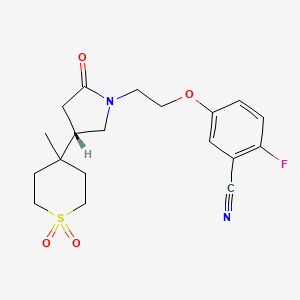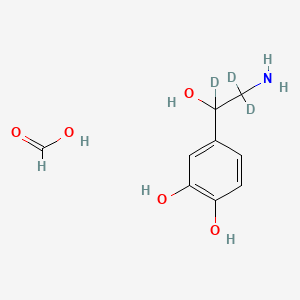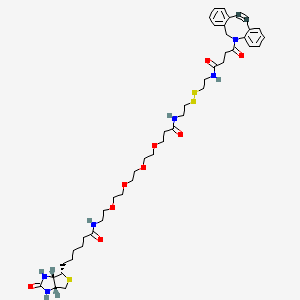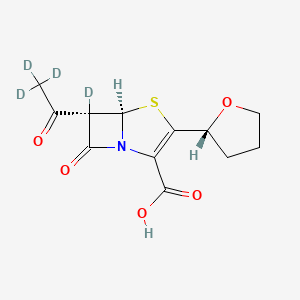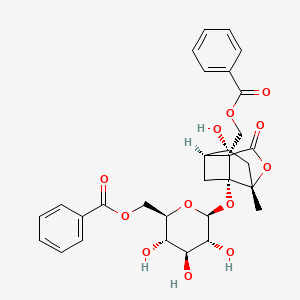
Benzoylalbiflorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Benzoylalbiflorin is typically extracted from the roots of Paeonia lactiflora using high-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (ESI-MS). The extraction process involves the use of solvents such as ethanol and methanol to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Paeonia lactiflora roots. The process includes drying and grinding the roots, followed by solvent extraction and purification using chromatographic techniques .
化学反応の分析
Types of Reactions: Benzoylalbiflorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Benzoylalbiflorin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of related monoterpenoids.
Medicine: Investigated for its anti-inflammatory, antioxidant, and potential anti-cancer properties
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
Benzoylalbiflorin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by down-regulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated cells.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Cell Differentiation: It promotes the differentiation of osteoblastic cells, which is crucial for bone formation and repair.
類似化合物との比較
Benzoylalbiflorin is structurally similar to other monoterpenoid glycosides such as:
- Albiflorin
- Paeoniflorin
- Oxypaeoniflorin
- Benzoylpaeoniflorin
- Galloylpaeoniflorin
Uniqueness: this compound is unique due to its specific benzoyl group, which contributes to its distinct biological activities and chemical properties. Compared to other similar compounds, this compound has shown stronger anti-inflammatory and antioxidant activities .
特性
分子式 |
C30H32O12 |
|---|---|
分子量 |
584.6 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30-/m0/s1 |
InChIキー |
ZHQGREQIJCCKHT-ACZWZNQISA-N |
異性体SMILES |
C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
正規SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


